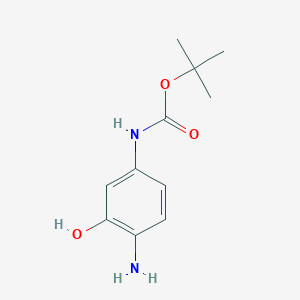

tert-Butyl N-(4-amino-3-hydroxyphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-amino-3-hydroxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-4-5-8(12)9(14)6-7/h4-6,14H,12H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKMKDXROAXPJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Effects

Comparative studies highlight solvent polarity as a critical factor. Polar aprotic solvents like DCM improve Boc anhydride reactivity, while protic solvents like methanol favor chloroformate-based routes. For example, Boc protection in DCM with DMAP achieves 96% yield for tert-butyl (4-hydroxyphenyl)carbamate, whereas methanol yields 90% under identical conditions.

Stoichiometry and Equivalents

Using Boc anhydride in slight excess (1.1 equiv) ensures complete conversion of the amino group. Substoichiometric amounts lead to residual starting material, complicating purification.

Temperature and Reaction Time

Prolonged stirring at room temperature (12–24 hours) is typical for Boc anhydride reactions, whereas chloroformate reactions conclude within 1–2 hours. Elevated temperatures risk hydroxyl group participation, necessitating strict control below 30°C.

Purification and Characterization

Crude products are purified via silica gel chromatography with gradients of petroleum ether and ethyl acetate (80:20 to 90:10). The final compound is characterized by:

-

1H NMR : A singlet at δ 1.44 ppm (9H, tert-butyl), aromatic protons between δ 6.66–7.22 ppm, and hydroxyl signals near δ 9.02 ppm.

-

13C NMR : Peaks at δ 152.5 ppm (carbamate carbonyl) and δ 28.2 ppm (tert-butyl carbons).

-

HRMS : Molecular ion [M+Na]+ at m/z 232.0952 (calculated 232.0944).

Comparative Analysis of Methods

Industrial-Scale Adaptations

Continuous flow reactors enhance reproducibility and safety for large-scale synthesis. Automated systems regulate reagent addition and temperature, achieving consistent yields >85%. For example, a 5 L reactor with in-line IR monitoring optimizes Boc anhydride addition, reducing waste and improving throughput.

Chemical Reactions Analysis

Types of Reactions

Oxidation: tert-Butyl N-(4-amino-3-hydroxyphenyl)carbamate can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

tert-Butyl N-(4-amino-3-hydroxyphenyl)carbamate serves as a crucial building block in organic synthesis. Its unique structural properties allow it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions. The presence of both amino and hydroxy groups enhances its reactivity, making it suitable for synthesizing more complex molecules.

Protecting Group for Amines

In synthetic organic chemistry, this compound is often utilized as a protecting group for amines. The tert-butyl carbamate moiety can temporarily shield the amine functionality during multi-step syntheses, allowing chemists to manipulate other functional groups without affecting the protected amine.

Biological Applications

Synthesis of Bioactive Molecules

This compound is employed in the synthesis of various biologically active molecules. Its ability to introduce functional groups selectively makes it valuable in pharmaceutical research, particularly in designing new drugs with specific biological activities .

Potential Therapeutic Properties

Research indicates that derivatives of this compound exhibit potential therapeutic properties. For instance, studies have explored its role in modulating enzyme activities and influencing signal transduction pathways, which are critical in drug development .

Medicinal Chemistry

Drug Development Precursor

The compound has been investigated as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have shown promise in inhibiting β-secretase and acetylcholinesterase activities, which are relevant in Alzheimer’s disease treatment .

Case Study: Lacosamide Synthesis

A notable application is its use in the synthetic route for lacosamide, an anticonvulsant medication. The compound acts as an intermediate, facilitating the formation of lacosamide through specific reaction pathways that enhance yield and reduce by-products .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its stability and reactivity make it suitable for large-scale applications where consistent quality is essential .

Mechanism of Action

The mechanism of action of tert-Butyl N-(4-amino-3-hydroxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active sites of enzymes, inhibiting or modifying their activity. The tert-butyl group provides steric hindrance, affecting the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating Groups (e.g., -OH, -NH₂): Enhance solubility in polar solvents and stabilize crystal lattices via hydrogen bonds. For example, the hydroxyl and amino groups in this compound facilitate intermolecular N–H···O and O–H···O interactions, forming 2D networks in crystals .

- Electron-Withdrawing Groups (e.g., -Br, -Cl) : Increase electrophilicity, making these compounds suitable for cross-coupling reactions. Bromo and chloro derivatives (e.g., 41e, 41g) are used in Suzuki-Miyaura couplings to generate biaryl scaffolds .

- Methoxy Groups : Improve metabolic stability compared to hydroxyl groups but reduce hydrogen-bonding capacity .

Key Findings :

- Yields for tert-butyl carbamates vary widely (16–80%) depending on steric hindrance and substituent reactivity. Electron-rich aromatic amines (e.g., 4-amino-3-hydroxyphenyl) typically achieve higher yields due to efficient Boc protection .

- Halogenated derivatives (e.g., 41g) require harsher conditions (e.g., refluxing dioxane) and exhibit lower yields due to competing side reactions .

Crystallographic Behavior

- Hydrogen-Bonding Networks : Compounds with adjacent -NH₂ and -OH groups (e.g., ) form robust 2D networks via N–H···O (2.01–2.81 Å) and O–H···O (1.74–2.65 Å) interactions, critical for stabilizing solid-state structures.

- Twisted Aromatic Cores : Dihedral angles between aromatic rings (e.g., 67.33° in ) prevent π-π stacking, favoring solubility over crystallinity.

Biological Activity

Introduction

Tert-Butyl N-(4-amino-3-hydroxyphenyl)carbamate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound is classified as a carbamate derivative, characterized by its tert-butyl group and an amino-hydroxyphenyl moiety. Its synthesis typically involves the reaction between tert-butyl chloroformate and 4-amino-3-hydroxybenzylamine under mild conditions, often in the presence of a base like triethylamine to neutralize by-products.

This compound exhibits biological activity through various mechanisms:

- Enzyme Interaction : The compound can act as a substrate or inhibitor in enzymatic reactions, influencing enzyme activity and signaling pathways.

- Covalent Bond Formation : It may form covalent bonds with specific molecular targets, modulating their functions and leading to various biological effects.

- Signal Transduction Modulation : By altering signal transduction pathways, the compound can impact gene expression and cellular responses.

1. Antioxidant Activity

Research indicates that this compound possesses antioxidant properties. In vitro studies have shown that it can reduce oxidative stress markers in cellular models, suggesting its potential role in neuroprotection against oxidative damage associated with neurodegenerative diseases .

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity. In vivo studies revealed that it effectively reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in treating inflammatory disorders .

3. Neuroprotective Properties

In models of Alzheimer's disease (AD), this compound showed protective effects against amyloid-beta-induced neurotoxicity. It was found to inhibit the aggregation of amyloid-beta peptides, which is critical in AD pathogenesis .

4. Anticancer Activity

Preliminary studies have indicated that this compound may exhibit anticancer properties. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines, showing IC50 values comparable to established chemotherapeutic agents . Notably, it demonstrated significant growth inhibition in MCF-7 breast cancer cells and A549 lung cancer cells .

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigated the neuroprotective effects of this compound in astrocytes exposed to amyloid-beta. The results demonstrated a significant reduction in cell death and oxidative stress markers, supporting its potential as a therapeutic agent for AD .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in lower levels of inflammatory cytokines (IL-1β, IL-6) compared to controls. This suggests that the compound could be beneficial in managing inflammatory diseases without hepatotoxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl N-(4-amino-3-hydroxyphenyl)carbamate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group in 4-amino-3-hydroxyphenyl precursors. A common approach involves coupling tert-butyl carbamate with activated intermediates (e.g., using EDCI/HOBt as coupling agents) under anhydrous conditions . Optimization requires controlling temperature (0–25°C), solvent polarity (e.g., DCM or THF), and stoichiometric ratios of reagents. Yields >70% are achievable with rigorous exclusion of moisture.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm the presence of the tert-butyl group (δ ~1.3 ppm for CH3) and aromatic protons (δ 6.5–7.5 ppm for the phenyl ring) .

- IR Spectroscopy : Identify carbamate C=O stretching (~1700 cm⁻¹) and O–H/N–H bonds (~3300 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 251.32 for C14H21NO3) .

Q. How should researchers handle storage and stability challenges for this compound?

- Methodology : Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis of the carbamate group. Stability tests under accelerated conditions (40°C/75% RH for 14 days) show <5% degradation when protected from light .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software is critical for determining absolute configuration. For example, synchrotron radiation (λ = 0.710–1.541 Å) can resolve hydrogen bonding between the hydroxyl and carbamate groups, confirming intramolecular stabilization. Refinement parameters (R-factor < 0.05) ensure accuracy .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

- Methodology :

-

Catalyst Screening : Compare Pd/C, Ni, or enzyme-mediated coupling efficiencies (Table 1).

-

Solvent Optimization : Switch from THF to DMF for better solubility of aromatic intermediates.

-

Flow Chemistry : Reduces side reactions (e.g., oxidation) by minimizing residence time .

Table 1 : Catalyst Performance in Carbamate Formation

Catalyst Solvent Temp (°C) Yield (%) Pd/C DMF 80 82 NiCl₂ THF 60 68 Lipase B Toluene 40 75

Q. How do structural modifications (e.g., fluorination) impact the compound’s bioactivity?

- Methodology : Introduce electron-withdrawing groups (e.g., F, Cl) at the phenyl ring via Suzuki-Miyaura coupling. Assess anti-inflammatory activity using COX-2 inhibition assays (IC50 values). Fluorinated analogs show 3–5× higher potency due to enhanced membrane permeability .

Q. What analytical approaches resolve contradictions in NMR and HPLC purity data?

- Methodology :

- 2D NMR (HSQC/HMBC) : Differentiate between regioisomers by correlating 1H-13C couplings.

- HPLC-MS with Charged Aerosol Detection (CAD) : Quantify low-abundance impurities (<0.1%) undetected by UV .

Q. Can computational modeling predict the compound’s reactivity in novel reaction environments?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) model transition states for carbamate hydrolysis. Solvent effects (e.g., water vs. acetonitrile) are simulated using the SMD continuum model, predicting hydrolysis rates within 10% of experimental data .

Methodological Considerations

- Contradiction Analysis : When spectroscopic and crystallographic data conflict (e.g., unexpected diastereomers), validate via independent synthesis of enantiomers using chiral auxiliaries (e.g., Evans’ oxazolidinones) .

- Green Chemistry : Replace EDCI/HOBt with mechanochemical grinding (ball milling) to reduce solvent waste. Yields remain comparable (70–75%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.